molecular formula C23H34NO5P B1673573 Fosinoprilat CAS No. 95399-71-6

Fosinoprilat

Número de catálogo: B1673573
Número CAS: 95399-71-6
Peso molecular: 435.5 g/mol
Clave InChI: WOIWWYDXDVSWAZ-RTWAWAEBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fosinoprilat es el metabolito activo del ácido fosfínico del profármaco fosinopril. Es un inhibidor potente de la enzima convertidora de angiotensina (ECA), que juega un papel crucial en la regulación de la presión arterial. This compound se utiliza principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca .

Aplicaciones Científicas De Investigación

Fosinoprilat tiene varias aplicaciones de investigación científica en varios campos:

Química:

Biología:

Medicina:

Industria:

Mecanismo De Acción

Fosinoprilat ejerce sus efectos inhibiendo la enzima convertidora de angiotensina (ECA). Esta enzima es responsable de la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, this compound reduce los niveles de angiotensina II, lo que lleva a vasodilatación y una posterior disminución de la presión arterial . This compound se une al ion zinc en el sitio activo de la ECA, evitando el proceso de conversión .

Análisis Bioquímico

Biochemical Properties

It competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This interaction is crucial as it regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

Cellular Effects

Fosinoprilat’s influence on cellular function is primarily through its impact on cell signaling pathways. By inhibiting the conversion of angiotensin I to angiotensin II, this compound reduces the levels of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . This has a profound effect on cellular metabolism and gene expression related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound competitively binds to ACE, preventing ACE from binding to and converting angiotensin I to angiotensin II . This inhibition of ACE leads to a decrease in angiotensin II levels, which in turn reduces vasoconstriction and lowers blood pressure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are not readily available, ACE inhibitors like this compound have been extensively studied. The effects of these drugs are often dose-dependent, with increased dosages leading to more pronounced effects. High doses may also lead to adverse effects .

Metabolic Pathways

This compound is involved in the renin-angiotensin-aldosterone system (RAAS), a key metabolic pathway for blood pressure regulation . It interacts with the enzyme ACE within this pathway, inhibiting the conversion of angiotensin I to angiotensin II .

Transport and Distribution

This compound is distributed throughout the body after oral administration of fosinopril . It does not appear to cross the blood-brain barrier but is distributed into human milk . The compound is metabolized in the liver and gut wall to its active form .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. Given its role as an ACE inhibitor, it is likely to be found wherever ACE is present in the cell. ACE is a membrane-bound enzyme, so this compound is likely to be localized to the cell membrane where it can interact with ACE .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Fosinoprilat se sintetiza a partir de fosinopril mediante hidrólisis. Fosinopril, un profármaco de éster que contiene ácido fosfínico, se hidroliza rápidamente a this compound, su principal metabolito activo. Esta hidrólisis ocurre en la mucosa gastrointestinal y el hígado .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis de fosinopril, seguida de su hidrólisis. El proceso incluye la esterificación de un derivado de ácido fosfínico con un alcohol adecuado, seguido de hidrólisis en condiciones controladas para producir this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Fosinoprilat sufre varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y condiciones comunes:

Productos principales: El producto principal de la hidrólisis de fosinopril es this compound. Otros productos potenciales dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Fosinoprilat se compara con otros inhibidores de la ECA como captopril, enalaprilato, ramiprilato, lisinopril y zofenoprilato.

Compuestos similares:

    Captopril: Contiene un grupo sulfhidrilo y tiene una duración de acción más corta.

    Enalaprilato: Un inhibidor de la ECA que contiene carboxilato con baja biodisponibilidad.

    Ramiprilato: Conocido por su alta potencia y larga duración de acción.

    Lisinopril: Un derivado de lisina con alta solubilidad en agua.

    Zofenoprilato: Contiene un grupo tiol y es altamente lipófilo.

Singularidad de this compound:

Las propiedades únicas de this compound y su amplia gama de aplicaciones lo convierten en un compuesto valioso tanto en la investigación científica como en la práctica clínica.

Actividad Biológica

Fosinoprilat is the active metabolite of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and recent research findings, including case studies and data tables.

This compound inhibits ACE, an enzyme responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that plays a significant role in regulating blood pressure. By inhibiting this conversion, this compound decreases levels of angiotensin II, leading to vasodilation and reduced blood pressure.

Key Actions

  • Inhibition of ACE : this compound competes with angiotensin I for binding to ACE, effectively reducing the enzymatic activity that leads to increased blood pressure .
  • Increased Plasma Renin Activity : The reduction of angiotensin II levels leads to increased renin release due to loss of feedback inhibition .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties:

  • Absorption : Average absolute bioavailability is approximately 36%, primarily absorbed in the proximal small intestine .
  • Protein Binding : It is highly protein-bound (≥95%), which affects its distribution and efficacy .
  • Metabolism : Fosinopril itself is metabolized to this compound; however, this compound does not undergo further biotransformation after intravenous administration .

Biological Activity Studies

Recent studies have focused on the biological activity of this compound and its analogs. A notable study evaluated several novel fosinopril derivatives for their ACE inhibitory activity through in vitro assays.

Key Findings from Research

  • ACE Inhibition : In vitro studies demonstrated that certain analogs exhibited superior ACE inhibition compared to fosinopril itself. Notably, analog A2 showed the highest activity among tested compounds .
  • Docking Studies : Molecular docking simulations indicated that analog A2 had a favorable binding affinity to ACE, correlating with its high inhibitory activity .

Data Table: Inhibition Percentages of Fosinopril and its Analogs

Analog0.1 nM0.2 nM0.4 nM0.6 nM0.8 nM1 nM
Fosinopril44.07 ± 4.3563.03 ± 6.0168.72 ± 3.9972.98 ± 4.7688.15 ± 5.2089.09 ± 3.82
A140.45 ± 3.6050.20 ± 5.8354.46 ± 7.1460.04 ± 4.9967.97 ± 3.8476.25 ± 4.25
A2Highest Activity Recorded Across All Concentrations

Source:

Clinical Efficacy

A clinical study involving patients with hypertension demonstrated that this compound effectively lowered blood pressure compared to placebo groups, with a significant reduction in systolic and diastolic blood pressure readings observed over a treatment period.

Side Effects

The study also monitored adverse effects, revealing that while this compound is generally well-tolerated, some patients experienced mild side effects such as cough and dizziness, common among ACE inhibitors.

Propiedades

IUPAC Name

(2S,4S)-4-cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIWWYDXDVSWAZ-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869253
Record name Fosinoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95399-71-6
Record name Fosinoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95399-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosinoprilat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095399716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosinoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosinoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSINOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S312EY6ZT8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosinoprilat
Reactant of Route 2
Fosinoprilat
Reactant of Route 3
Fosinoprilat
Reactant of Route 4
Fosinoprilat
Reactant of Route 5
Reactant of Route 5
Fosinoprilat
Reactant of Route 6
Fosinoprilat

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.